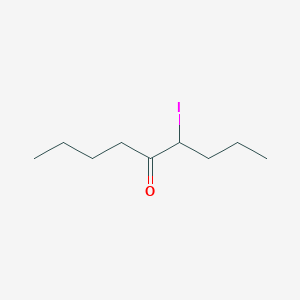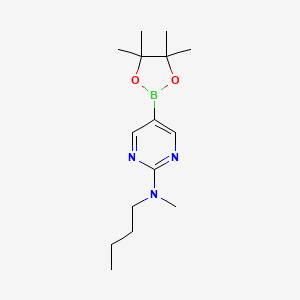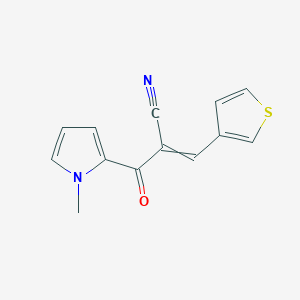
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile is an organic compound that features a pyrrole ring, a thiophene ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile likely involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling through a carbonylation reaction. The nitrile group can be introduced via a cyanation reaction. Typical reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to be cost-effective and scalable. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
化学反応の分析
Types of Reactions
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound could be investigated for its potential pharmacological properties. The presence of the pyrrole and thiophene rings suggests that it might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers. Its structural features might impart desirable electronic properties.
作用機序
The mechanism of action of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. In an industrial context, its electronic properties might be exploited in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrrole and thiophene derivatives, such as:
- 2-(1-Methylpyrrole-2-carbonyl)-3-(furan-3-yl)prop-2-enenitrile
- 2-(1-Methylpyrrole-2-carbonyl)-3-(benzothiophen-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile lies in its specific combination of functional groups and rings, which might impart unique chemical and physical properties. This could make it particularly valuable in applications where these properties are advantageous.
特性
分子式 |
C13H10N2OS |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
2-(1-methylpyrrole-2-carbonyl)-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H10N2OS/c1-15-5-2-3-12(15)13(16)11(8-14)7-10-4-6-17-9-10/h2-7,9H,1H3 |
InChIキー |
ZRKDYLHNTXLSTL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)C(=CC2=CSC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


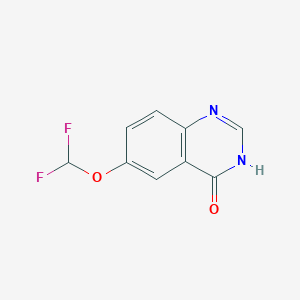
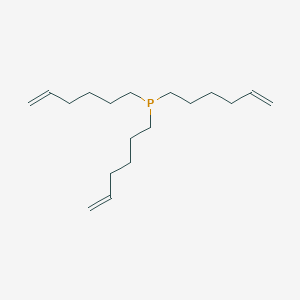
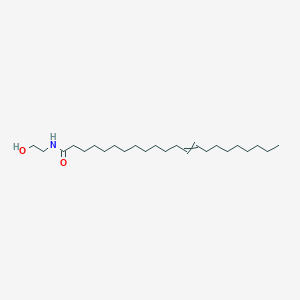
![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
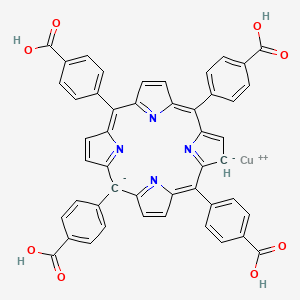
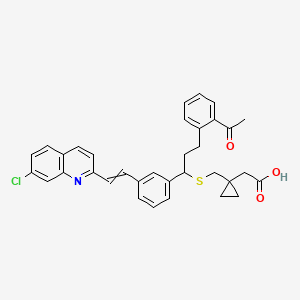
![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
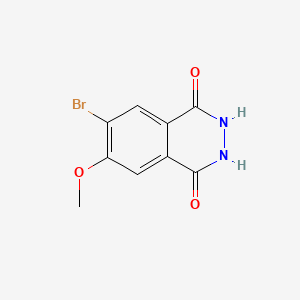
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
